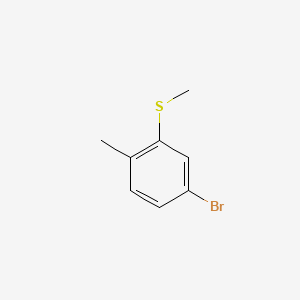

5-溴-2-甲硫基苯甲醚

描述

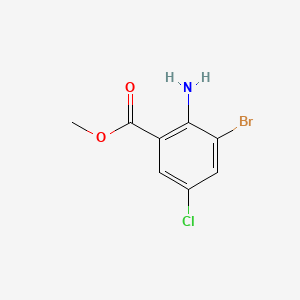

5-Bromo-2-methylthioanisole is a chemical compound with the molecular formula C8H9BrS . It has a molecular weight of 217.13 g/mol . The IUPAC name for this compound is 4-bromo-1-methyl-2-methylsulfanylbenzene .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methylthioanisole includes a bromine atom (Br), a sulfur atom (S), and a methyl group (CH3) attached to a benzene ring . The InChI representation of the molecule isInChI=1S/C8H9BrS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 . Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has a topological polar surface area of 25.3 Ų . The compound has one rotatable bond . The exact mass and the monoisotopic mass of the molecule are both 215.96083 g/mol .科学研究应用

合成新化合物:5-溴-2-甲硫基苯甲醚用于合成新的化学化合物,例如吡啶基-吡唑-3-酮衍生物,这些衍生物在细胞毒性研究中显示出潜在的抗肿瘤活性(Q. Huang等,2017)。

抗肿瘤活性:含有溴和甲硫基等元素的化合物的研究,类似于5-溴-2-甲硫基苯甲醚,已经证明具有显著的抗肿瘤活性。例如,2-氨基噻唑衍生物已经评估其对人类肺癌和胶质瘤细胞系的抗肿瘤活性(Hongshuang Li et al., 2016)。

药代动力学特性:与5-溴-2-甲硫基苯甲醚结构相关的某些化合物已经研究其药代动力学特性和生物利用度,特别是在兽医药学领域(M. V. Ohloblina et al., 2022)。

生物学研究:涉及像5-溴-2-甲硫基苯甲醚这样的溴化化合物的研究已经探讨了它们在生物环境中的影响,比如对神经干细胞的影响(L. Schneider & F. d’Adda di Fagagna, 2012)。

化学教育应用:5-溴-2-甲硫基苯甲醚衍生物也已经在教育环境中使用,用于教授学生有关化合物合成和表征的知识(A. Lu et al., 2021)。

属性

IUPAC Name |

4-bromo-1-methyl-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJYDFNXIOKYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674922 | |

| Record name | 4-Bromo-1-methyl-2-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methylthioanisole | |

CAS RN |

142994-01-2 | |

| Record name | 4-Bromo-1-methyl-2-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)